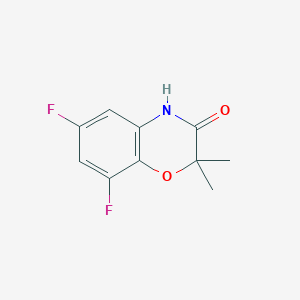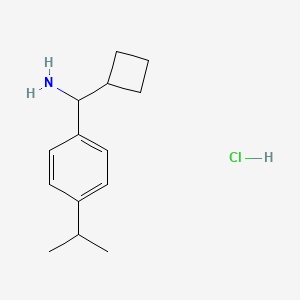
Cyclobutyl(4-isopropylphenyl)methanamine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Cyclobutane rings have been recognized for their potential in drug development and as synthetic intermediates, presenting unique challenges due to their constrained nature. The [2+2] photocycloaddition reaction of S,S-dioxobenzothiophene-2-methanol in microcrystalline powders emphasizes the role of molecular constraints in achieving high regio- and diastereoselectivity, crucial for synthesizing compounds with cyclobutyl rings (O'Hara et al., 2019).
Catalysis and Reaction Mechanisms
- The insertion reactions at cyclobutylene-bridged ansa-metallocene complexes underline the influence of cyclobutyl units on the chemistry of transition metal complexes, demonstrating how these structures can facilitate novel catalytic processes or enhance existing ones, showcasing the versatility of cyclobutyl-containing compounds in organometallic chemistry (Chen et al., 2006).
Drug Synthesis and Development
- Cyclobutyl fragments play a crucial role in the synthesis of sertraline hydrochloride, an effective antidepressant. Novel industrial synthesis methods that utilize these fragments offer advantages over traditional processes, highlighting the significance of cyclobutyl structures in pharmaceutical manufacturing (Vukics et al., 2002).
- The design and application of cyclobutyl-containing drugs in various therapeutic fields, including oncology, neurology, analgesics, antivirals, and gastrointestinal treatments, emphasize the cyclobutyl ring's versatility and importance in drug design. Notably, platinum-based anticancer drugs featuring cyclobutyl fragments have marked significant advancements in cancer therapy, showcasing the potential for developing new cyclobutyl-based medications (Ren et al., 2022).
Properties
IUPAC Name |
cyclobutyl-(4-propan-2-ylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-10(2)11-6-8-13(9-7-11)14(15)12-4-3-5-12;/h6-10,12,14H,3-5,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHLDQSLMUPKRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C2CCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1471931.png)
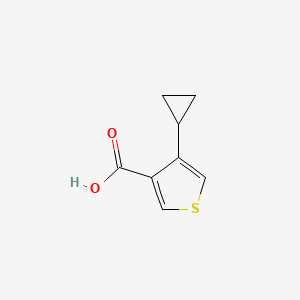
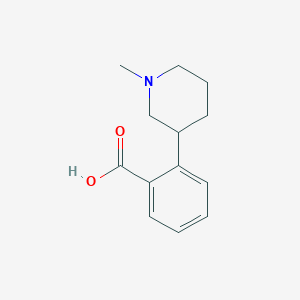
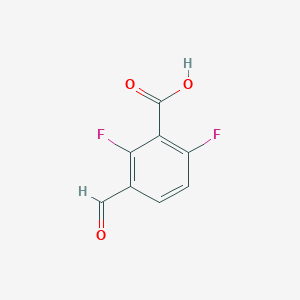
![1-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1471935.png)
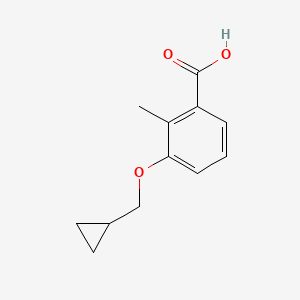
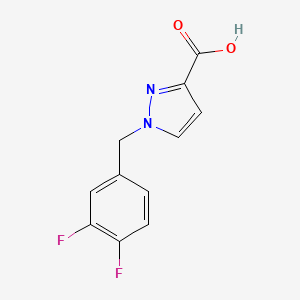
![4-(chloromethyl)-1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1471941.png)

![2-Oxaspiro[3.5]nonan-7-amine](/img/structure/B1471946.png)
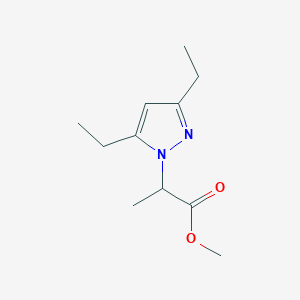
![{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1471951.png)

